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The efficient delivery of therapeutic cargo into the cytoplasm of target cells is a critical hurdle in

drug development. Many promising biologics, such as proteins, peptides, and nucleic acids,

are taken up by cells via endocytosis but remain trapped within endosomes, leading to their

degradation in lysosomes and preventing them from reaching their intracellular targets. The

endosomolytic peptide L17E has emerged as a promising tool to facilitate the escape of this

cargo from endosomes into the cytosol. This guide provides a comparative overview of key

methods to assess the endosomal escape of L17E-delivered cargo, supported by experimental

data and detailed protocols.

The L17E Peptide: A pH-Responsive Endosomolytic
Agent
L17E is a synthetic peptide derived from M-lycotoxin, designed to be pH-responsive.[1] At the

neutral pH of the extracellular environment, L17E is relatively inactive. However, upon

internalization into the acidic environment of the endosome (pH 5.0-6.5), specific glutamate

residues, like the one substituted at position 17, become protonated.[1] This protonation

increases the peptide's hydrophobicity, triggering a conformational change that allows it to

insert into and disrupt the endosomal membrane, ultimately releasing the co-administered

cargo into the cytoplasm.[1] Some studies suggest L17E may also induce transient

permeabilization of the plasma membrane during early endocytosis events.[2] L17E has been

shown to facilitate the delivery of various cargos, including peptide nucleic acids (PNAs) and

proteins.[3][4]
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Key Assays for Quantifying Endosomal Escape
A variety of assays have been developed to quantify the extent of endosomal escape. The

choice of assay depends on the specific cargo, cell type, and desired throughput. Here, we

compare three widely used methods: the Split-GFP assay, the Galectin-9 recruitment assay,

and the digitonin permeabilization assay.
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Assay Principle Advantages Disadvantages

Split-GFP Assay

Complementation of

two non-fluorescent

GFP fragments, one

expressed in the

cytosol and the other

attached to the cargo.

Fluorescence is

restored only when

the cargo-fragment

enters the cytosol.[5]

High sensitivity and

specificity for cytosolic

delivery.[6] Enables

live-cell imaging and

quantification by flow

cytometry.

Requires genetic

engineering of cells to

express one of the

GFP fragments.[7]

Signal intensity may

be limited by the

efficiency of fragment

complementation.[8]

Galectin-9

Recruitment Assay

Galectin-9, a cytosolic

protein, binds to

glycans exposed on

the inner leaflet of

damaged endosomal

membranes.

Fluorescently tagged

Galectin-9 puncta

indicate sites of

endosomal rupture.[9]

[10]

Allows for real-time

visualization of

endosomal damage in

live cells.[11] Can be

adapted for high-

throughput screening.

[9]

An indirect measure of

cargo release;

indicates membrane

damage which may

not always lead to

efficient cargo escape.

[12]

Digitonin

Permeabilization

Assay

The detergent

digitonin selectively

permeabilizes the

plasma membrane at

low concentrations,

leaving endosomal

membranes intact.[13]

[14] The amount of

cargo released into

the digitonin-extracted

cytosolic fraction is

then quantified.

Does not require

genetic modification of

cells. Provides a direct

measure of the

amount of cargo in the

cytosol.

An endpoint assay

that requires cell lysis.

[14] Optimization of

digitonin concentration

is critical for each cell

type to avoid lysing

endosomal

membranes.[14][15]
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Experimental Protocols
Split-GFP Complementation Assay
This protocol is adapted for assessing the endosomal escape of a protein cargo fused to the

GFP11 fragment in cells stably expressing GFP1-10.

Materials:

HeLa cells stably expressing the GFP1-10 fragment (HEKs1-10 cells can also be used).[8]

Protein cargo fused to the GFP11 tag (e.g., Cargo-GFP11).

L17E peptide.

Complete cell culture medium (e.g., DMEM with 10% FBS).

Phosphate-buffered saline (PBS).

Flow cytometer or fluorescence microscope.

Protocol:

Cell Seeding: Seed the GFP1-10 expressing cells in a 24-well plate at a density that allows

for 70-80% confluency on the day of the experiment.

Complex Formation: Prepare a stock solution of the Cargo-GFP11 and the L17E peptide.

Co-incubate the Cargo-GFP11 with L17E at the desired molar ratio in serum-free medium for

30 minutes at room temperature to allow for complex formation.

Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the

Cargo-GFP11/L17E complexes to the cells.

Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2

incubator.[8]

Analysis:
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Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in

PBS. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity

using a flow cytometer.[8]

Fluorescence Microscopy: Wash the cells with PBS and add fresh medium. Visualize the

GFP signal in live cells using a fluorescence microscope.

Galectin-9 Recruitment Assay
This protocol describes the visualization of endosomal membrane damage using a

fluorescently tagged Galectin-9 reporter.

Materials:

Cells stably expressing a fluorescently tagged Galectin-9 (e.g., HeLa-Gal9-YFP).[16]

Cargo delivered by L17E.

Live-cell imaging medium.

High-speed widefield or confocal microscope.

Protocol:

Cell Seeding: Seed the HeLa-Gal9-YFP cells in a glass-bottom imaging dish.

Cell Treatment: On the day of the experiment, replace the culture medium with live-cell

imaging medium containing the L17E-delivered cargo.

Live-Cell Imaging: Immediately begin acquiring images using a time-lapse setting on the

microscope. Capture images every 1-5 minutes for a period of 1-4 hours.

Image Analysis: Quantify the number of Galectin-9-YFP puncta per cell over time. Puncta

formation indicates the recruitment of Galectin-9 to damaged endosomes.[9][16]

Digitonin Permeabilization Assay
This protocol allows for the biochemical quantification of cargo delivered to the cytosol.
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Materials:

Target cells (e.g., SKOV3).[17]

L17E-delivered cargo (e.g., a fluorescently labeled or enzyme-linked cargo).

Digitonin.

Digitonin extraction buffer (DE buffer).[14]

Lysis buffer.

Plate reader or Western blot equipment.

Protocol:

Cell Treatment: Treat cells with the L17E/cargo complex for the desired amount of time.

Digitonin Permeabilization:

Wash the cells with cold PBS.

Add a pre-optimized concentration of digitonin in DE buffer to the cells and incubate on ice

for a short period (e.g., 5-10 minutes).[14][17] This step permeabilizes the plasma

membrane.

Collect the supernatant, which represents the cytosolic fraction.

Cell Lysis: Add lysis buffer to the remaining cells to lyse them completely. This fraction

contains the cargo trapped in organelles.

Quantification: Measure the amount of cargo in the cytosolic fraction and the organelle

fraction using an appropriate method (e.g., fluorescence plate reader for a fluorescent cargo,

Western blot for a protein cargo).

Calculation: The percentage of endosomal escape can be calculated as: (Amount of cargo in

cytosolic fraction) / (Total amount of cargo in both fractions) x 100.
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Visualizing the Process
Endosomal Escape Pathway of L17E
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Caption: Proposed mechanism of L17E-mediated endosomal escape.

Experimental Workflow for the Split-GFP Assay
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Caption: Workflow of the split-GFP assay for endosomal escape.
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Comparison of Endosomal Escape Assessment
Methods
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Caption: Logical comparison of endosomal escape assessment methods.

Conclusion
The effective assessment of endosomal escape is paramount for the development and

optimization of intracellular drug delivery systems. The L17E peptide offers a promising

strategy for enhancing the cytosolic delivery of various therapeutic cargos. The choice of assay

to quantify this escape depends on the specific research question and available resources. The

split-GFP assay provides a highly specific and sensitive method for detecting cytosolic cargo in

live cells, while the Galectin-9 recruitment assay offers a powerful tool for visualizing the

dynamics of endosomal membrane damage. For a more direct biochemical quantification

without the need for genetic engineering, the digitonin permeabilization assay remains a

valuable option. By employing these methods, researchers can gain crucial insights into the

efficiency of L17E-mediated delivery and accelerate the translation of novel intracellular

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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